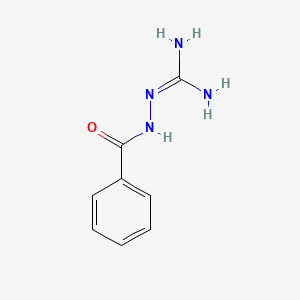

N-(diaminomethylideneamino)benzamide

カタログ番号:

B8789296

CAS番号:

3679-92-3

分子量:

178.19 g/mol

InChIキー:

GNSLIAZAWYIOOE-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N-(Diaminomethylideneamino)benzamide is a benzamide derivative featuring a guanidine-like substituent (diaminomethylideneamino group) attached to the benzamide core.

特性

CAS番号 |

3679-92-3 |

|---|---|

分子式 |

C8H10N4O |

分子量 |

178.19 g/mol |

IUPAC名 |

N-(diaminomethylideneamino)benzamide |

InChI |

InChI=1S/C8H10N4O/c9-8(10)12-11-7(13)6-4-2-1-3-5-6/h1-5H,(H,11,13)(H4,9,10,12) |

InChIキー |

GNSLIAZAWYIOOE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)NN=C(N)N |

製品の起源 |

United States |

類似化合物との比較

N-(6-Aminobenzo[d]thiazol-2-yl)Benzamide (ABTB)

- Structure: Features a benzothiazole ring with an amino group at position 6, linked to the benzamide moiety .

- Synthesis : Prepared via a two-step reaction involving nitration followed by reduction .

- Applications : Demonstrated corrosion inhibition properties due to electron-rich regions enhancing adsorption on metal surfaces .

- Characterization : FT-IR and NMR confirmed the structure, with ¹³C NMR data showing distinct signals for the benzothiazole and benzamide carbons (e.g., C=O at ~167 ppm) .

N-(2-Aminophenyl)Benzamide Derivatives

- Structure : A primary amine group at the ortho position of the phenyl ring .

- Applications : Designed as histone deacetylase 2 (HDAC2) inhibitors for cancer therapy. Key compounds like B2 and B10 showed binding energies of 83.7 and 76.7 kcal/mol, respectively, surpassing reference drugs SAHA and MS-275 .

- Mechanism : Hydrogen bonding with HDAC2 residues (Cys156, His146) critical for inhibition .

Radioiodinated N-(Dialkylaminoalkyl)Benzamides

- Structure: Alkylamino chains (e.g., diethylaminoethyl) with halogen substituents (iodine, bromine) .

- Applications: Melanoma imaging agents. Compounds 2 and 6 achieved tumor uptakes of 16.6% and 23.2% ID/g, respectively, attributed to metabolic stability and slow urinary excretion .

- Limitations : Lack of specific receptor-mediated uptake; melanin granule association dominates .

Nitazoxanide (NTZ)

N-(Anilinocarbonothioyl)Benzamide Derivatives

- Structure : Thiourea-linked aniline substituents .

- Applications : Antioxidant agents. Compounds A8 and H10 showed 86.6% and 87.7% inhibition in lipid peroxidation assays, outperforming vitamin E .

- Structure-Activity : Electron-donating groups (e.g., -OH, -OCH₃) enhance activity .

Comparative Data Table

Research Findings and Contradictions

- Biological Activity : While ABTB excels in corrosion inhibition, B2 and B10 prioritize anticancer activity via HDAC2 inhibition .

- Structural Determinants: Electron-withdrawing groups (e.g., -NO₂ in nitazoxanide) enhance antiparasitic activity, whereas electron-donating groups (-OH, -OCH₃) boost antioxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。